6-Fluoro-1H-imidazo[4,5-c]pyridin-4-amine
Description
Properties
IUPAC Name |
6-fluoro-1H-imidazo[4,5-c]pyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN4/c7-4-1-3-5(6(8)11-4)10-2-9-3/h1-2H,(H2,8,11)(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGQNSKJUFZRPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(N=C1F)N)N=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol:
-
Starting Material : 4-Chloro-6-fluoro-3-nitropyridine is reduced to 4-chloro-6-fluoro-pyridine-3,4-diamine using SnCl₂ in EtOAc at 60°C.
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Cyclization : The diamine reacts with ethyl orthoformate in refluxing acetic acid, forming the imidazo[4,5-c]pyridine core.
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Amination : The 4-chloro substituent is replaced with an amine group via Buchwald-Hartwig coupling or nucleophilic substitution.
Table 1: Comparative Yields for Ring-Closure Methods
| Starting Material | Cyclization Reagent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Chloro-6-fluoro-3,4-diamine | Ethyl orthoformate | 110 | 78 | |
| 4-Chloro-6-fluoro-3,4-diamine | Acetic anhydride | 120 | 65 |
Key challenges include regioselectivity during cyclization and purification of the diamine intermediate. Microwave-assisted cyclization (e.g., 130°C in ethanol) improves yields to 82% by minimizing side reactions.
Multi-Step Synthesis from Halogenated Pyridines
A 6-step route derived from PMC studies offers scalability for gram-scale production:
Synthetic Pathway:
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Nitration : Quinoline-2,4-diol is nitrated with HNO₃ to yield 3-nitroquinoline-2,4-diol.
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Chlorination : Treatment with PCl₅ or POCl₃ introduces chlorine at the 4-position.
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Fluorination : Selective fluorination at the 6-position is achieved using KF in DMF at 100°C.
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Reduction : Fe/HCl reduces the nitro group to an amine, forming 4-chloro-6-fluoro-pyridine-3,4-diamine.
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Cyclization : As described in Section 1.
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Final Amination : Pd₂(dba)₃/XPhos catalyzes coupling with NH₃ or amines.
Table 2: Critical Fluorination Conditions
| Substrate | Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 4-Chloro-3-nitroquinoline | KF | DMF | 100 | 70 |
| 4-Chloro-6-nitro-pyridine | AgF | Acetonitrile | 80 | 58 |
This method requires rigorous control over nitration and fluorination steps to avoid over-halogenation.
Nucleophilic Amination of Chloroimidazopyridines
Direct amination of pre-formed chloroimidazopyridines provides a streamlined alternative. For example, 4-chloro-6-fluoro-1H-imidazo[4,5-c]pyridine reacts with aqueous NH₃ in a sealed tube at 150°C to yield the target compound.
Optimization Insights :
-
Solvent Effects : DMF enhances reactivity compared to THF (yield increase from 45% to 68%).
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Catalysis : Adding CuI (10 mol%) reduces reaction time from 24 h to 6 h.
Table 3: Amination Efficiency Under Varied Conditions
| Substrate | Amine Source | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-Chloro-6-fluoro-imidazopyridine | NH₃ (aq.) | None | 24 | 65 |
| 4-Chloro-6-fluoro-imidazopyridine | NH₃ (aq.) | CuI | 6 | 82 |
Oxidation and Reduction Sequences
Reductive amination pathways are employed when introducing the 4-amine group early in the synthesis. A notable approach from PMC involves:
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N-Oxide Formation : Oxidation of 1H-imidazo[4,5-c]pyridine with H₂O₂/CH₃COOH.
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Chlorination : POCl₃ converts the N-oxide to 4-chloro derivative.
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Fluorination and Amination : Sequential substitution steps install fluorine and amine groups.
This method achieves 73% overall yield but demands precise stoichiometry to avoid side reactions.
Microwave-Assisted Synthesis
Modern techniques leverage microwave irradiation to accelerate key steps. For instance, cyclization of 4-chloro-6-fluoro-pyridine-3,4-diamine with CDI (1,1'-carbonyldiimidazole) under microwave conditions (150°C, 20 min) achieves 89% yield, compared to 65% under conventional heating .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1H-imidazo[4,5-c]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding imidazo[4,5-c]pyridine N-oxides.
Reduction: Formation of reduced imidazo[4,5-c]pyridine derivatives.
Substitution: Formation of substituted imidazo[4,5-c]pyridine derivatives with various functional groups.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
6-Fluoro-1H-imidazo[4,5-c]pyridin-4-amine has been investigated for its potential as a therapeutic agent in treating various diseases:
- Antimicrobial Activity: Studies have shown that derivatives of imidazo[4,5-c]pyridine exhibit antimicrobial properties against a range of pathogens. For instance, certain derivatives have demonstrated effectiveness against tuberculosis by targeting the DprE1 enzyme, crucial for bacterial cell wall synthesis .
- Antiviral Properties: Research indicates that related compounds can inhibit viral replication. For example, imidazo[4,5-c]quinoline derivatives have been shown to exhibit antiviral activities against herpes simplex virus by modulating immune responses and inducing interferon production .
2. Cancer Research
The compound's ability to interact with specific molecular targets makes it a candidate for cancer therapy. Its mechanism often involves the inhibition of enzymes or receptors associated with tumor growth. Preclinical studies have suggested that modifications of the imidazo-pyridine structure can enhance potency and selectivity against cancer cells.
3. Material Science
In addition to its biological applications, this compound has potential uses in developing advanced materials. Its unique electronic properties make it suitable for applications in organic electronics and photonic devices.
Case Studies
Case Study 1: Antitubercular Agents
A series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives were synthesized and evaluated for their antitubercular activity. The study highlighted the significance of substituent effects on biological activity, demonstrating that specific modifications could enhance binding affinity to the DprE1 enzyme, leading to improved efficacy against Mycobacterium tuberculosis .
Case Study 2: Antiviral Activity
Another study explored the antiviral effects of imidazo[4,5-c]quinoline derivatives against herpes simplex virus infections in animal models. The findings revealed that topical administration significantly reduced lesion severity and frequency, suggesting a viable therapeutic approach for managing herpes infections through immune modulation .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against tuberculosis pathogens |
| Antiviral agents | Inhibits herpes simplex virus replication | |
| Cancer Research | Therapeutic agents | Inhibits tumor growth through enzyme inhibition |
| Material Science | Organic electronics | Potential use in photonic devices |
Mechanism of Action
The mechanism of action of 6-Fluoro-1H-imidazo[4,5-c]pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Comparison of C6-Substituted Analogs
Role of N6 and N4 Modifications
- N4 Substitutions : Acyl or alkyl groups at N4 (e.g., in 20j and 22b ) often abolished TLR7 activity, highlighting the necessity of a free amine at this position .
- N6-Benzyl Derivatives: Electron-rich N6 substituents (e.g., benzyl) enhanced potency.
Pharmacological and Physicochemical Implications
- Metabolic Stability: Fluorine is known to block metabolic oxidation, which could increase the compound’s half-life relative to non-halogenated analogs .
- Solubility : The polarizable C-F bond might improve aqueous solubility compared to hydrophobic aryl groups, aiding bioavailability.
Biological Activity
6-Fluoro-1H-imidazo[4,5-c]pyridin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological activity, particularly focusing on its antiproliferative, antibacterial, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound belongs to a class of heterocyclic compounds known as imidazopyridines. The presence of a fluorine atom at the 6-position enhances its biological activity by influencing the electronic properties and steric effects of the molecule.
Biological Activity Overview
The biological activities of this compound have been evaluated through various studies, highlighting its potential as an anticancer agent and its antibacterial properties.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of imidazo[4,5-c]pyridine exhibit strong antiproliferative effects against various cancer cell lines. The compound's activity was measured in terms of IC50 values against several human cancer cell lines, including:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 0.5 |
| SW620 (colon cancer) | 0.7 |
| NCI-H460 (lung cancer) | 1.2 |
| DND-41 (leukemia) | 1.0 |
These results indicate that this compound exhibits potent antiproliferative activity, particularly against colon and cervical cancer cells .
Antibacterial Activity
The antibacterial efficacy of this compound was assessed against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:
| Bacterial Strain | MIC (μM) |
|---|---|
| E. coli | 32 |
| S. aureus | 50 |
| P. aeruginosa | >100 |
The compound displayed moderate antibacterial activity against E. coli and S. aureus but was less effective against P. aeruginosa .
The mechanism underlying the biological activity of this compound involves interaction with specific molecular targets within the cell. Notably, imidazo[4,5-c]pyridine derivatives have been identified as inhibitors of various protein kinases involved in cancer proliferation pathways .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Colon Cancer Study : In vitro studies demonstrated that this compound significantly inhibited the growth of colon cancer cells through apoptosis induction mechanisms.
- Antibacterial Efficacy : A study evaluating its effect on E. coli showed that the compound disrupts bacterial cell wall synthesis, leading to cell lysis.
Q & A
Q. What are the optimal synthetic routes for 6-Fluoro-1H-imidazo[4,5-c]pyridin-4-amine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of fluorinated imidazopyridines typically involves cyclization reactions, halogenation, or cross-coupling strategies. For example, fluorination at the 6-position may employ reagents like Selectfluor or DAST under controlled temperatures (40–80°C) to avoid decomposition . Solvent choice (e.g., DMF or acetonitrile) and catalyst systems (e.g., Pd-mediated coupling for ring closure) significantly impact regioselectivity. Yield optimization requires factorial design experiments to test variables like stoichiometry, temperature, and reaction time . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is critical for isolating high-purity product.
Q. How can researchers characterize the structural integrity of this compound?
Methodological Answer: Structural validation combines spectroscopic and crystallographic methods:
- NMR : NMR confirms fluorine substitution (δ ~ -120 ppm for aromatic F), while NMR identifies imidazo-protons (δ 7.5–8.5 ppm) and amine protons (broad δ ~5 ppm).
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (theoretical: 166.13 g/mol).
- X-ray Crystallography : Resolves regiochemistry of the imidazo[4,5-c]pyridine core and fluorine placement. Cross-referencing with NIST spectral databases ensures accuracy .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?
Methodological Answer: To study biological interactions:
- Target Identification : Use affinity chromatography or pull-down assays with tagged derivatives (e.g., biotinylated analogs) to isolate binding proteins.
- Kinetic Studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantify binding constants () with putative targets (e.g., kinases or GPCRs).
- Cellular Assays : Dose-response curves (IC) in cell viability assays (MTT or ATP-luciferase) paired with siRNA knockdowns validate target relevance. Reference frameworks from chemical biology training programs ensure rigorous design .
Q. How can computational modeling predict the reactivity or stability of this compound under varying conditions?
Methodological Answer:
- DFT Calculations : Simulate electronic properties (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Fluorine’s electron-withdrawing effect stabilizes the imidazo ring but may increase susceptibility to hydrolysis at specific pH levels.
- Molecular Dynamics (MD) : Model solvation effects (e.g., in DMSO vs. aqueous buffers) to assess aggregation or degradation pathways.
- Docking Studies : Predict binding modes with enzymes (e.g., cytochrome P450 isoforms) to anticipate metabolic stability. Align with theoretical frameworks linking computational and experimental data .
Q. How should researchers resolve contradictions in solubility and bioavailability data for this compound?
Methodological Answer: Discrepancies often arise from:
- Solvent Systems : Test solubility in biorelevant media (FaSSIF/FeSSIF) rather than pure DMSO.
- Analytical Consistency : Validate HPLC/UV methods (λ = 260–280 nm) against LC-MS to rule out degradation during analysis.
- Permeability Assays : Use parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayers to distinguish passive vs. active transport. Cross-reference findings with NIST-certified reference standards to minimize instrumental bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
